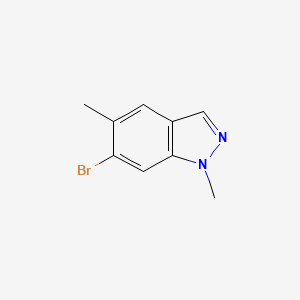

6-Bromo-1,5-dimethyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,5-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZYXBZBDVQMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657248 | |

| Record name | 6-Bromo-1,5-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-83-7 | |

| Record name | 6-Bromo-1,5-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-Bromo-1,5-dimethyl-1H-indazole" CAS number 1159511-83-7

An In-Depth Technical Guide to 6-Bromo-1,5-dimethyl-1H-indazole (CAS: 1159511-83-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. It delves into the compound's properties, synthesis, reactivity, and applications, with a focus on the scientific principles that guide its use in research and development.

Introduction

This compound is a substituted indazole that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2] The indazole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous compounds with a wide array of biological activities, including potent kinase inhibitors used in oncology.[3][4][5] The specific substitution pattern of this molecule—a bromine atom at the 6-position and methyl groups at the 1- and 5-positions—provides a unique combination of steric and electronic properties, making it an ideal precursor for targeted molecular design.

The bromine atom at the C-6 position is particularly important, as it serves as a reactive handle for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][6] This reactivity is critical for its role as a key intermediate in the synthesis of advanced drug candidates, including those targeting neurological disorders and various cancers.[1][2] This guide will explore the essential technical aspects of this compound, providing field-proven insights for its effective application.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are compiled from supplier information and are crucial for planning synthetic routes and analytical procedures.

| Property | Value | Reference(s) |

| CAS Number | 1159511-83-7 | [1] |

| Molecular Formula | C₉H₉BrN₂ | [1][7][8] |

| Molecular Weight | 225.09 g/mol | [1][7][8] |

| Appearance | Pink solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C, dry, tightly sealed | [1] |

Table 1: Core Physicochemical Properties.

Analytical Characterization

While specific spectra should be acquired for each batch, the following table outlines the expected analytical data for structural verification. The chemical shifts in NMR are particularly informative for confirming the regiochemistry of the substitution pattern. For instance, the distinction between N-1 and N-2 methylation can be readily determined by ¹H NMR spectroscopy.[9]

| Analytical Method | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, two distinct methyl singlets (one for C5-CH₃ and one for N1-CH₃). |

| ¹³C NMR | Resonances for nine distinct carbon atoms, including two methyl carbons and carbons of the bicyclic aromatic system. |

| Mass Spectrometry | Molecular ion peak (M+) consistent with the isotopic pattern of bromine (¹⁹Br/⁸¹Br). |

| HPLC | Used to confirm purity (typically ≥ 95%). |

Table 2: Typical Analytical Data Profile.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The logical flow from a common starting material to the final product is outlined below. This multi-step process is designed to control the regiochemistry at each stage.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step A: Bromination of 5-Methyl-1H-indazole

The initial step focuses on the electrophilic bromination of the indazole ring. The directing effects of the fused benzene ring and the methyl group favor substitution at the C4 or C6 positions. Using a controlled brominating agent like N-Bromosuccinimide (NBS) in an acidic medium can enhance selectivity for the desired C6 position.

-

Preparation: To a solution of 5-methyl-1H-indazole (1.0 equiv.) in concentrated sulfuric acid, cool the mixture to 0-5°C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, ensuring the temperature remains below 10°C. The acid protonates the indazole, activating the ring for electrophilic substitution while the bulky nature of the reaction environment can favor substitution at the less hindered C6 position.

-

Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Isolation: The resulting precipitate, 6-Bromo-5-methyl-1H-indazole, is collected by filtration, washed with cold water, and dried under vacuum.

Step B: Regioselective N-Methylation

Alkylation of an NH-indazole can produce a mixture of N-1 and N-2 isomers.[9][10] The N-1 position is generally the thermodynamically more stable product, while the N-2 position can be favored under kinetic control.[11][12] Using a standard base like potassium carbonate with an alkyl halide in a polar aprotic solvent typically provides good selectivity for the N-1 product.

-

Preparation: Suspend 6-Bromo-5-methyl-1H-indazole (1.0 equiv.) and potassium carbonate (K₂CO₃) (2.0 equiv.) in anhydrous acetone or DMF in a round-bottom flask.

-

Alkylation: Add methyl iodide (CH₃I) (1.2 equiv.) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (or 50-60°C for DMF) and stir for 4-6 hours. Monitor the consumption of the starting material by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in synthesis stems from the reactivity of its C-Br bond, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized centers.[13][14] Bromoindazoles are known to be effective partners in these reactions, coupling with a variety of aryl- or heteroaryl-boronic acids or their esters.[6][15] This reaction is fundamental to building the molecular complexity required for many modern drug candidates.

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki Coupling

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

-

Preparation: To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for which [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%) is an excellent choice for heteroaromatic substrates.[6]

-

Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 2-12 hours. The reaction can be conveniently run in a sealed vial under microwave irradiation to shorten reaction times.[15]

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute it with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired coupled product.

Handling, Storage, and Safety

Proper handling of this compound is essential for laboratory safety. The following information is based on data for structurally similar compounds like 6-Bromo-1-methyl-1H-indazole.[16][17][18]

| Hazard Class | GHS Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[16][18] May cause skin and serious eye irritation. May cause respiratory irritation. |

Table 3: GHS Hazard Information for Structurally Related Compounds.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[17][19]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid as a powder to avoid dust formation.[19][20]

-

Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale dust.[19] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][17][19]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its structure is optimized for subsequent functionalization, primarily via palladium-catalyzed cross-coupling reactions at the C-6 bromine position. Understanding its synthesis, reactivity, and handling requirements allows researchers to effectively leverage this building block in the creation of novel and complex molecules with therapeutic potential. The methodologies and insights provided in this guide serve as a practical resource for scientists working at the forefront of medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 1159511-83-7 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 16. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

Navigating the Void: A Technical Guide to the Prospective Crystal Structure of 6-Bromo-1,5-dimethyl-1H-indazole

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Bromo-1,5-dimethyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, particularly for its potential applications in oncology and neurology.[1] While its versatile scaffold is utilized in the synthesis of novel therapeutic agents, a critical piece of its physicochemical characterization—the single-crystal X-ray structure—is not currently available in the public domain. This guide provides a comprehensive roadmap for obtaining and analyzing the crystal structure of this compound. We will detail a robust, field-proven protocol for its synthesis and crystallization, outline the principles of single-crystal X-ray diffraction for structure elucidation, and discuss the anticipated structural features and their implications for drug design, drawing parallels with a structurally related analogue.

Introduction: The Significance of Crystalline Architecture in Drug Discovery

The three-dimensional arrangement of atoms within a molecule is fundamental to its biological activity. For drug development professionals, a high-resolution crystal structure provides invaluable insights into a compound's conformation, intermolecular interactions, and potential binding modes with therapeutic targets. The indazole nucleus is a well-established pharmacophore, and understanding the impact of substitution patterns on the solid-state structure of derivatives like this compound is crucial for rational drug design. This document serves as a practical guide to bridge the current knowledge gap regarding the crystal structure of this promising molecule.

A Proposed Pathway to Crystalline this compound: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The following protocol is a synthesis of established methodologies for analogous indazole compounds.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, likely commencing from a substituted aniline derivative. While a specific synthetic route for this exact molecule is not detailed in the provided search results, a plausible and robust pathway can be inferred from the synthesis of similar indazoles.[2][3]

Experimental Protocol: Synthesis of this compound

-

Step 1: Diazotization of 4-Bromo-2,5-dimethylaniline.

-

Dissolve 4-bromo-2,5-dimethylaniline in a suitable acidic medium (e.g., a mixture of glacial acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the corresponding diazonium salt. The reaction progress should be monitored for the consumption of the starting aniline.

-

-

Step 2: Reductive Cyclization.

-

To the freshly prepared diazonium salt solution, add a reducing agent such as stannous chloride in concentrated hydrochloric acid, again at a low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for several hours until the cyclization to the indazole ring is complete.

-

-

Step 3: N-Methylation.

-

Isolate the crude 6-bromo-5-methyl-1H-indazole.

-

In a suitable aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate, followed by a methylating agent like methyl iodide.

-

Stir the reaction at room temperature or with gentle heating until the N-methylation is complete, yielding this compound.

-

-

Step 4: Purification.

-

The final product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve high purity (≥95% by HPLC).[1]

-

Caption: Synthetic workflow for this compound.

Crystallization of this compound

The growth of single crystals is often an empirical process. A systematic approach involves screening various solvents and crystallization techniques.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, and mixtures thereof).

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion (Hanging and Sitting Drop):

-

Hanging Drop: Place a small drop of the concentrated compound solution on a siliconized coverslip and invert it over a well containing a reservoir of a less-soluble solvent (the precipitant).

-

Sitting Drop: Place the drop of the compound solution on a pedestal within a sealed well containing the precipitant.

-

-

Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature to induce crystallization.

Elucidating the Structure: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Insights and Comparative Analysis

While the precise crystal structure of this compound remains to be determined, we can anticipate key structural features and their significance by examining a related molecule for which crystallographic data is available: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[4]

In a reported structure of a bromo-indazole derivative, the fused pyrazole and benzene rings are nearly co-planar.[4] It is highly probable that the indazole core of this compound will also exhibit a high degree of planarity. The key structural parameters to be determined are summarized in the table below, with hypothetical values provided for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Anticipated Value/Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | C-N, C-C, C-Br bond lengths; Torsion angles | Provides insight into the molecular geometry and conformation. |

| Intermolecular Interactions | π-π stacking, C-H···Br interactions | Governs the crystal packing and influences physical properties. |

The crystal packing will likely be influenced by weak intermolecular interactions. In the case of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, π–π stacking and C—H⋯Br hydrogen bonds were observed to link the molecules into a three-dimensional network.[4] Similar interactions would be expected for this compound, and their nature and geometry will be critical for understanding its solid-state properties.

Conclusion and Future Outlook

The determination of the single-crystal X-ray structure of this compound is a crucial step in its development as a lead compound in medicinal chemistry. The protocols and analytical framework presented in this guide provide a clear path forward for achieving this goal. The resulting structural data will empower researchers to engage in more effective structure-activity relationship (SAR) studies and to design next-generation indazole-based therapeutics with improved efficacy and physicochemical properties.

References

A Technical Guide to the Solubility of 6-Bromo-1,5-dimethyl-1H-indazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-Bromo-1,5-dimethyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of public, quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, its predictive factors based on molecular structure, and detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's solution behavior to advance their research and development objectives.

Introduction: The Significance of Solubility

This compound belongs to the indazole class of heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous molecules with a wide array of biological activities, including anti-cancer and anti-inflammatory applications.[1][2] The physicochemical properties of any active pharmaceutical ingredient (API) or intermediate, particularly its solubility, are critical determinants of its utility.

Solubility impacts every stage of the drug development pipeline:

-

Synthetic Chemistry: Solvent selection is crucial for reaction efficiency, controlling reactant concentration, and facilitating product isolation and purification.

-

Purification: Techniques like crystallization are entirely dependent on differential solubility in various solvent systems.

-

Biological Screening: Compounds must be solubilized, typically in solvents like Dimethyl Sulfoxide (DMSO), to be tested in biological assays.

-

Formulation & Drug Delivery: The bioavailability of a drug is often dictated by its solubility in both aqueous and lipid environments.

Given the absence of extensive published data for this compound, this guide provides the necessary theoretical grounding and practical methodologies to empower researchers to generate reliable solubility data.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4] An analysis of the structure of this compound allows for a qualitative prediction of its solubility behavior.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 6-Bromo-1-methyl-1H-indazole[5][6] | 6-Bromo-1H-indazole[7] |

| Molecular Formula | C₉H₉BrN₂ | C₈H₇BrN₂ | C₇H₅BrN₂ |

| Molecular Weight | 225.09 g/mol | 211.06 g/mol | 197.03 g/mol |

| Appearance | Solid (Predicted) | Solid | White to tan solid |

| Calculated LogP | ~2.8 - 3.2 (Predicted) | ~2.8 | ~2.3 - 2.6 |

Structural Analysis:

-

Indazole Core: The fused benzene and pyrazole rings form a relatively large, aromatic, and predominantly non-polar surface area.

-

Bromine Atom: The bromo-substituent at the 6-position significantly increases the molecular weight and contributes to the non-polar character of the molecule.

-

Methyl Groups: The two methyl groups (at N1 and C5) further enhance the lipophilicity (non-polarity) and reduce the potential for hydrogen bonding compared to an unsubstituted indazole.[4]

-

Nitrogen Atoms: The two nitrogen atoms in the pyrazole ring introduce a polar element and can act as hydrogen bond acceptors, though this effect is modest compared to the overall non-polar nature of the molecule.

Solubility Prediction: Based on this structure, this compound is predicted to be a non-polar to weakly polar molecule. Therefore, its solubility is expected to be:

-

High in non-polar aprotic solvents (e.g., Toluene, Dichloromethane) and polar aprotic solvents (e.g., DMSO, DMF, Acetone).

-

Moderate to Low in polar protic solvents with significant non-polar character (e.g., Ethanol, Isopropanol).

-

Very Low to Insoluble in highly polar protic solvents like water and potentially lower-chain alcohols like Methanol.

A Systematic Workflow for Solubility Determination

A tiered approach is recommended to efficiently and accurately determine the solubility profile, moving from rapid qualitative screening to precise quantitative measurement. This workflow ensures that resource-intensive quantitative methods are applied only to relevant and promising solvent systems identified in the initial screen.

Figure 1: A tiered experimental workflow for determining the solubility of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for each step, ensuring data integrity and reproducibility.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a quick overview of solubility across a range of solvent polarities.

Objective: To classify the compound as "Soluble," "Slightly Soluble," or "Insoluble" in a diverse set of organic solvents at a nominal concentration.

Materials:

-

This compound

-

Solvent Panel: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane (DCM), Toluene, Hexane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Small glass vials (e.g., 1.5 mL) with caps

-

Vortex mixer

-

Analytical microbalance

Procedure:

-

Preparation: Label one vial for each solvent to be tested.

-

Weighing: Add approximately 2 mg of this compound to each vial. The exact mass is not critical, but consistency is key.

-

Solvent Addition: Add 0.5 mL of the respective solvent to each vial. This creates a target concentration of ~4 mg/mL.

-

Mixing: Cap the vials securely and vortex vigorously for 60 seconds.

-

Observation: Allow the vials to stand for 5 minutes. Visually inspect each vial against a dark background.

-

Causality: This rest period allows fine, undissolved particles to settle, making observation clearer.

-

-

Classification:

-

Soluble: No visible solid particles; the solution is clear.

-

Slightly Soluble: Some solid remains, but a significant portion appears to have dissolved. The solution may be hazy.

-

Insoluble: The vast majority of the solid remains undissolved.

-

Protocol 2: Quantitative Shake-Flask Method for Thermodynamic Solubility

This method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[8]

Objective: To determine the exact saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (sufficient excess)

-

Chosen solvent(s) from Protocol 1

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Quantitative NMR (qNMR) setup.

Procedure:

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Use this to create a calibration curve for HPLC analysis.

-

Trustworthiness: A multi-point calibration curve (typically 5-7 points) ensures the accuracy of the final concentration measurement.

-

-

Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., add 10 mg to 2 mL of the test solvent). The key is to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake for at least 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure true equilibrium is reached.

-

Causality: Shaking ensures continuous interaction between the solid and the solvent. A long equilibration time is necessary to overcome the kinetic barrier of dissolving the crystal lattice, leading to the true thermodynamic solubility value.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Dilution: If necessary, accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to bring its concentration within the range of the prepared calibration curve.

-

Analysis: Analyze the final sample by HPLC-UV or another suitable analytical method. Determine the concentration of the dissolved compound by comparing its response to the calibration curve.

-

Calculation: Adjust the measured concentration for any dilution factors used. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Data Presentation and Interpretation

Organizing experimental results in a structured format is essential for analysis and comparison.

Table 2: Template for Recording Solubility Data of this compound

| Solvent | Solvent Class | Dielectric Constant (20°C) | Qualitative Result (Protocol 1) | Quantitative Solubility (mg/mL @ 25°C) |

| Hexane | Non-Polar | 1.88 | ||

| Toluene | Non-Polar | 2.38 | ||

| Dichloromethane | Polar Aprotic | 9.08 | ||

| Acetone | Polar Aprotic | 20.7 | ||

| Acetonitrile | Polar Aprotic | 37.5 | ||

| DMF | Polar Aprotic | 38.3 | ||

| DMSO | Polar Aprotic | 46.7 | ||

| Isopropanol | Polar Protic | 19.9 | ||

| Ethanol | Polar Protic | 24.5 | ||

| Methanol | Polar Protic | 32.7 |

Interpretation: By correlating the quantitative solubility data with solvent properties like the dielectric constant, researchers can build a deeper understanding of the intermolecular forces driving the dissolution process. For a molecule like this compound, a strong correlation between high solubility and solvents with low-to-moderate polarity is anticipated, confirming its predominantly non-polar character.

Conclusion

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 6-Bromo-1-methyl-1H-indazole | 590417-94-0 [sigmaaldrich.com]

- 6. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

Introduction: The Strategic Value of 6-Bromo-1,5-dimethyl-1H-indazole in Modern Research

An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-1,5-dimethyl-1H-indazole

This compound (CAS No. 1159511-83-7) is a substituted indazole that has emerged as a critical building block in medicinal chemistry and material science.[1][2] The indazole scaffold is a privileged heterocyclic motif, renowned for its presence in a multitude of pharmacologically active compounds.[3] The specific substitution pattern of this molecule—a bromine atom at the 6-position and methyl groups at the 1- and 5-positions—confers a unique combination of reactivity and structural definition, making it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in oncology and neurology.[1][2]

The integrity of any research program hinges on the quality of its starting materials. For a specialized intermediate like this compound, ensuring its chemical stability from procurement to reaction is not merely a matter of best practice; it is a prerequisite for reproducible, high-fidelity results. This guide provides a comprehensive analysis of the compound's stability profile, potential degradation pathways, and field-tested protocols for its optimal storage and handling. The methodologies and recommendations presented herein are designed to empower researchers to maintain the compound's purity and reactivity, thereby safeguarding the validity of their experimental outcomes.

Core Physicochemical and Stability Profile

Understanding the fundamental properties of a compound is the first step in designing a robust storage strategy. The stability of this compound is governed by its aromatic, bicyclic indazole core, which is generally robust, but its substituents and potential contaminants can introduce vulnerabilities.

| Property | Value | Source |

| CAS Number | 1159511-83-7 | [1][4][5] |

| Molecular Formula | C₉H₉BrN₂ | [1] |

| Molecular Weight | 225.09 g/mol | [1] |

| Appearance | Pink solid | [1] |

| Purity (Typical) | ≥ 95% (HPLC) | [1] |

| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases | [6][7] |

The primary environmental factors that can compromise the integrity of this compound are temperature, atmosphere (oxygen and moisture), light, and pH. While generally stable under normal conditions, long-term stability necessitates control over these variables to prevent insidious degradation that could compromise sensitive downstream applications.[8]

Mechanistic Rationale for Storage Conditions

The recommendation to store this compound at refrigerated temperatures (0-8°C) is a proactive measure to minimize the kinetics of potential degradation reactions.[1] While the indazole core is thermodynamically stable, ambient temperatures can provide sufficient activation energy for slow-acting processes like oxidation or interaction with atmospheric moisture over extended periods. Refrigeration effectively arrests these processes, ensuring the compound's purity is maintained for long-term storage.

Furthermore, the compound's known incompatibilities guide the need for a controlled chemical environment.[6][7] Strong oxidizing agents can attack the electron-rich heterocyclic ring system, while strong acids or bases can potentially catalyze hydrolytic cleavage or other rearrangements, particularly if trace impurities are present. Therefore, storage in a well-sealed container, away from reactive chemicals, is paramount.

Potential Degradation Pathways and Influencing Factors

While specific degradation studies for this compound are not widely published, we can infer likely pathways based on the chemistry of the indazole scaffold and related bromo-aromatic compounds.[9] These pathways are the theoretical basis for the recommended handling and storage protocols.

-

Oxidative Degradation : The indazole ring and methyl substituents can be susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of N-oxides or other oxidized artifacts. Storing under an inert atmosphere (e.g., argon or nitrogen) is the most effective preventative measure.

-

Hydrolytic Degradation : Although the indazole ring is generally resistant to hydrolysis, extreme pH conditions (strong acids or bases) could promote degradation. This is primarily a concern during solution-based experiments rather than during solid-state storage.

-

Photodegradation : Aromatic and bromo-substituted compounds can be sensitive to UV light. Energy absorption can lead to radical formation and subsequent decomposition. Protection from light by using amber vials or storing in the dark is a critical and simple preventative step.

-

Thermal Degradation : As with most complex organic molecules, excessive heat can induce decomposition. While the melting point of the related 6-Bromo-1H-indazole is high (180-185 °C), indicating good thermal stability, long-term exposure to elevated temperatures should still be avoided.

Caption: Key environmental factors influencing the degradation of this compound.

Validated Protocols for Storage and Handling

To ensure the long-term viability and purity of this compound, the following self-validating protocols, which explain the scientific rationale behind each step, should be implemented.

Table of Recommended Storage Conditions

| Parameter | Long-Term Storage (> 1 month) | Short-Term / In-Use |

| Temperature | 0-8°C (Refrigerated) | Room Temperature (Controlled) |

| Atmosphere | Inert gas (Argon/Nitrogen) preferred; tightly sealed container is mandatory. | Tightly sealed container. |

| Light | Store in the dark (e.g., amber vial inside a box). | Protect from direct light. |

| Container | Tightly sealed, chemically inert vial (e.g., amber glass with PTFE-lined cap). | Original, well-sealed container. |

Protocol 1: Initial Receipt and Long-Term Storage

This protocol is designed to create a secure and stable environment for the compound upon its arrival in the laboratory.

-

Visual Inspection (Self-Validation Step): Upon receipt, visually inspect the container for an intact seal and the compound for its expected appearance (e.g., pink solid).[1] Any deviation may indicate a compromised container or product and should be reported to the supplier.

-

Log Entry: Record the date of receipt, lot number, initial appearance, and storage location in a dedicated chemical inventory log. This creates an auditable trail for the material.

-

Inert Atmosphere Overlay (Causality: Prevents Oxidation): If the compound will be stored for several months or is of particularly high value, transfer it inside a glovebox or purge the headspace of the vial with a gentle stream of an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, the primary agents of atmospheric degradation.

-

Secure Sealing: Ensure the vial cap is tightly secured. Use parafilm around the cap-vial interface as an extra barrier against moisture and air ingress.

-

Light Protection: Place the vial inside a secondary container, such as a small box or zipper bag, to provide an additional layer of light protection.

-

Refrigeration: Place the packaged vial in a designated, temperature-monitored refrigerator at 0-8°C.[1]

Caption: Workflow for optimal long-term storage of this compound.

Protocol 2: Handling for Experimental Use

-

Equilibration (Causality: Prevents Condensation): Before opening, remove the vial from the refrigerator and allow it to equilibrate to ambient laboratory temperature for at least 20-30 minutes. Opening a cold vial immediately will cause atmospheric moisture to condense on the solid, introducing water which can affect reaction stoichiometry and long-term stability.

-

Weighing: Weigh the required amount of the compound promptly in a clean, dry environment. Avoid prolonged exposure to air.

-

Resealing: Tightly reseal the main container immediately after dispensing. If the compound was stored under an inert atmosphere, re-purge the headspace before resealing for long-term storage.

-

Solution Preparation: Indazole derivatives are generally soluble in organic solvents like DMSO and DMF.[9] Prepare solutions fresh for use whenever possible. If solutions must be stored, they should be kept refrigerated and protected from light, though stability in solution is typically lower than in the solid state.

Framework for a Forced Degradation Study

For critical applications such as GMP synthesis or the development of reference standards, a forced degradation study is essential to definitively identify degradation products and pathways. The following experimental framework, adapted from established methodologies for related compounds, provides a robust starting point.[9]

Caption: Experimental workflow for a forced degradation study of the target compound.

Protocol 3: Forced Degradation Experimental Setup

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to serve as a dark control.

-

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours). For acid and base samples, neutralize the aliquot before analysis.

-

Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV/MS method. This method must be capable of separating the parent compound from all potential degradation products.

-

Data Interpretation: Calculate the percentage of degradation and identify the structure of major degradation products using mass spectrometry data. This provides a definitive map of the compound's vulnerabilities.

Conclusion

This compound is a stable organic compound when stored and handled correctly. Its primary vulnerabilities are exposure to light, atmospheric oxygen, and incompatible chemicals like strong oxidizing agents. The implementation of the protocols outlined in this guide—specifically, long-term storage at refrigerated temperatures (0-8°C) in a tightly sealed container protected from light—will ensure the preservation of its chemical integrity. For researchers and drug development professionals, adherence to these scientifically-grounded procedures is a critical step in generating reliable and reproducible data, ultimately accelerating the pace of discovery and innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 5. This compound | 1159511-83-7 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

Biological activity of "6-Bromo-1,5-dimethyl-1H-indazole"

An In-depth Technical Guide to the Biological Activity and Synthetic Utility of 6-Bromo-1,5-dimethyl-1H-indazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, synthetic pathways, and its crucial role as a versatile intermediate in the development of novel therapeutic agents. The primary focus will be on the biological activities of molecules derived from the 6-bromo-indazole scaffold, drawing insights from its application in oncology, neurology, and other key research areas.

Introduction: The Privileged Indazole Scaffold and the Emergence of this compound

The indazole nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with a wide array of biological activities.[1] Indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[2][3] Their versatile binding capabilities and synthetic tractability make them a cornerstone in modern drug discovery.

This compound (CAS No. 1159511-83-7) is a specific derivative that has garnered attention as a key building block for more complex and potent molecules.[4] Its unique substitution pattern, featuring a bromine atom at the 6-position and methyl groups at the 1 and 5-positions, provides synthetic handles for diversification and modulation of its physicochemical properties. The bromine substituent, in particular, enhances the reactivity of the molecule, making it a valuable precursor for a variety of coupling reactions essential in the synthesis of targeted drug candidates.[4] This guide will explore the synthetic utility and the biological landscape of compounds derived from this important intermediate.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in both synthesis and biological assays. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1159511-83-7 | [5][6] |

| Molecular Formula | C₉H₉BrN₂ | [6] |

| Molecular Weight | 225.09 g/mol | [6] |

| Appearance | White to yellow to tan to brown solid | [1] |

Synthetic Pathways and Utility

The primary value of this compound lies in its role as a synthetic intermediate. The presence of the bromo group at the C6 position allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce diverse substituents and build molecular complexity.

General Synthetic Workflow

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from the synthesis of its parent compound, 6-Bromo-1H-indazole.[7] The general workflow would involve the diazotization of a substituted aniline followed by cyclization, and subsequent methylation.

Caption: Proposed synthetic workflow for this compound.

Role as a Versatile Synthetic Intermediate

The true utility of this compound is demonstrated in its conversion to a multitude of derivatives with diverse biological activities. The C-Br bond serves as a key reaction site for introducing new functional groups.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and History of Indazole-Based Compounds

Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Indazole Core

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. This scaffold has emerged as a "privileged structure" in medicinal chemistry, a testament to its ability to bind to a wide range of biological targets with high affinity.[1] The unique arrangement of its atoms and electrons allows for a variety of non-covalent interactions, making it a versatile building block in the design of therapeutic agents. The indazole core is found in a number of FDA-approved drugs for the treatment of a diverse range of conditions, including cancer and chemotherapy-induced nausea and vomiting.[1][2]

Physicochemical Properties and Tautomerism

Indazole (C₇H₆N₂) can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The 1H-tautomer is the most thermodynamically stable.[3] The presence of two nitrogen atoms in the five-membered ring allows for both hydrogen bond donation and acceptance, contributing to its favorable interactions with biological macromolecules. The specific tautomeric form and substitution pattern on the indazole ring can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development.

Significance in Drug Discovery

The indazole scaffold's importance in drug discovery stems from its ability to serve as a bioisostere for other key aromatic systems, such as indole, while offering distinct electronic and steric properties. This has led to the development of numerous indazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[4] Several indazole-based drugs have reached the market, validating the therapeutic potential of this heterocyclic system.[2][5]

Part 2: Historical Perspective: The Dawn of Indazole Chemistry

The Pioneering Synthesis by Emil Fischer (circa 1883)

The history of indazole chemistry begins with the seminal work of Nobel laureate Emil Fischer. In 1883, he reported the first synthesis of an indazole derivative, not the parent indazole itself, but an oxo-substituted version, 3-indazolone.[3] This foundational discovery laid the groundwork for over a century of research into the synthesis and application of this important class of compounds.

Fischer's initial synthesis involved the intramolecular cyclization of o-hydrazinobenzoic acid through heating. This reaction proceeds via the loss of a water molecule to form the stable heterocyclic system of 3-indazolone.

-

Starting Material: o-Hydrazinobenzoic acid

-

Procedure:

-

o-Hydrazinobenzoic acid is heated.

-

The heating promotes an intramolecular condensation and cyclization reaction.

-

A molecule of water is eliminated, leading to the formation of 3-indazolone.

-

-

Reaction Conditions: While specific temperatures and reaction times were not meticulously documented in the original report, the transformation is understood to occur at elevated temperatures.

Early Developments and Foundational Synthetic Methods

Following Fischer's discovery, other methods for the synthesis of the indazole core were developed. Among the most notable is the Jacobson synthesis, which provides a route to the parent 1H-indazole. This method involves the decomposition of N-nitroso-o-acetotoluidide. Mechanistic studies have shown this reaction to be an intramolecular azo coupling.[6]

The following protocol is based on the method described in Organic Syntheses.[6]

-

Starting Material: o-Toluidine

-

Procedure:

-

Acetylation: o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml). The mixture is cooled in an ice bath.

-

Nitrosation: The cooled mixture is nitrosated by the rapid admission of a stream of nitrous gases, keeping the temperature between +1° and +4°. The nitrosation is complete when the solution exhibits a permanent black-green color.

-

Isolation of N-nitroso-o-acetotoluidide: The solution of N-nitroso-o-acetotoluidide is poured onto a mixture of ice and ice water and allowed to stand in an ice bath for 2 hours. The separated oil is extracted with benzene. The combined benzene extract is washed with ice water and methanol.

-

Decomposition and Cyclization: The benzene solution is added dropwise to boiling benzene over 4 hours. The mixture is refluxed for an additional hour.

-

Extraction of Indazole: The cooled solution is extracted with 2N hydrochloric acid. The combined acid extracts are treated with excess ammonia to precipitate the indazole.

-

Purification: The crude indazole is collected, dried, and can be purified by vacuum distillation.

-

-

Yield: 36-47%

Part 3: Synthetic Strategies for the Indazole Core

Classical Methodologies

A notable method for the synthesis of 2H-indazoles is the Davis-Beirut reaction. This reaction provides a straightforward route to richly diversified 2H-indazoles and indazolones under both acidic and basic conditions.[7][8] A key advantage of this method is the use of inexpensive starting materials and the avoidance of toxic metals.[8] The reaction typically involves the condensation of an o-nitrobenzaldehyde with a primary amine, followed by a cyclization step.[9]

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction of isatin with a base and a carbonyl compound to produce substituted quinoline-4-carboxylic acids.[10] While primarily known for quinoline synthesis, variations of this reaction can be applied to the synthesis of indazole-containing fused heterocyclic systems.[11]

Modern Synthetic Approaches

Modern synthetic chemistry has introduced powerful tools for the construction of the indazole scaffold. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been effectively used to form carbon-nitrogen bonds in the synthesis of N-substituted 3-aminoindazoles from 3-haloindazoles.[12]

A general and efficient two-step synthesis of substituted 3-aminoindazoles from readily available 2-bromobenzonitriles has been developed. This method serves as an alternative to the traditional SNAr reaction of hydrazines with o-fluorobenzonitriles.[13]

The following protocol is a general procedure for the synthesis of 3-aminoindazoles from 2-bromobenzonitriles.[12][13]

-

Step 1: Synthesis of Hydrazones

-

A Schlenk tube is charged with benzophenone hydrazone (1.1 equiv), 2-bromobenzonitrile (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5.5 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

-

The tube is evacuated and backfilled with argon.

-

Toluene is added, and the mixture is heated at 100 °C until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated to yield the arylhydrazone.

-

-

Step 2: Acidic Deprotection and Cyclization

-

The arylhydrazone from Step 1 is dissolved in methanol.

-

p-Toluenesulfonic acid monohydrate is added, and the mixture is heated to reflux.

-

Upon completion of the reaction, the solvent is removed, and the residue is treated with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated to afford the 3-aminoindazole.

-

-

Yield: 73-90% for the cyclization step.

Part 4: Indazole-Based Compounds in Therapeutics

The versatility of the indazole scaffold is showcased by the number of approved drugs and clinical candidates that incorporate this heterocyclic system.

Anti-Cancer Agents

-

4.1.1.1. Discovery and Development: Pazopanib was developed by GlaxoSmithKline and approved by the FDA in 2009 for the treatment of advanced renal cell carcinoma.[4]

-

4.1.1.2. Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition: Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis. It targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[14]

-

4.1.1.3. Quantitative Biological Data:

| Target | IC₅₀ (nM) |

| VEGFR-1 | 10 |

| VEGFR-2 | 30 |

| VEGFR-3 | 47 |

| PDGFR-α | 71 |

| PDGFR-β | 84 |

| c-Kit | 74 |

| Data from multiple sources.[15][16][17] |

-

4.1.1.4. Synthetic Overview: The synthesis of pazopanib generally starts from 3-methyl-6-nitro-1H-indazole, which undergoes methylation, reduction of the nitro group, and subsequent coupling reactions to build the final molecule.[18]

-

4.1.2.1. Discovery and Development: Axitinib was developed by Pfizer and approved by the FDA in 2012 for the treatment of advanced renal cell carcinoma.[7][19]

-

4.1.2.2. Mechanism of Action: VEGFR Inhibition: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[18]

-

4.1.2.3. Quantitative Biological Data:

| Target | IC₅₀ (nM) |

| VEGFR-1 | 0.1 |

| VEGFR-2 | 0.2 |

| VEGFR-3 | 0.1-0.3 |

| Data from multiple sources.[16][20][21][22] |

-

4.1.3.1. Discovery and Development: Entrectinib was discovered by Nerviano Medical Sciences and further developed by Ignyta, which was later acquired by Roche. It received FDA approval in 2019.[23][24][25]

-

4.1.3.2. Mechanism of Action: Pan-TRK, ROS1, and ALK Inhibition: Entrectinib is a potent inhibitor of tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[26][27]

-

4.1.3.3. Quantitative Biological Data:

| Target | IC₅₀ (nM) |

| TRKA | 1.7 |

| TRKB | 0.1 |

| TRKC | 0.1 |

| ROS1 | 0.2 |

| ALK | 1.6 |

| Data from multiple sources.[26][28][29][30][31] |

-

4.1.4.1. Discovery and Therapeutic Application: Lonidamine is a derivative of indazole-3-carboxylic acid that was initially investigated as an anti-spermatogenic agent but was later found to have significant anticancer properties.[17][32]

-

4.1.4.2. Mechanism of Action: Targeting Cancer Metabolism: Lonidamine disrupts cancer cell metabolism by inhibiting glycolysis, primarily through the inhibition of mitochondrially bound hexokinase, and by modulating mitochondrial function, which leads to apoptosis.[14][27][32][33]

Anti-Emetic Agents

-

4.2.1.1. Discovery and Development: Granisetron was developed by Beecham Pharmaceuticals in the mid-1980s and received medical approval in the early 1990s.[24]

-

4.2.1.2. Mechanism of Action: 5-HT₃ Receptor Antagonism: Granisetron is a selective antagonist of the serotonin 5-HT₃ receptor.[22][23] By blocking these receptors in the gastrointestinal tract and the brain's chemoreceptor trigger zone, it effectively prevents nausea and vomiting induced by chemotherapy and radiotherapy.[23][24][25][34]

Anti-Inflammatory Agents

-

4.3.1.1. Discovery and Therapeutic Application: Bendazac is a non-steroidal anti-inflammatory drug (NSAID) with applications in treating ocular inflammation and certain skin conditions.[19]

-

4.3.1.2. Mechanism of Action: Protein Anti-Denaturant and COX Inhibition: Bendazac's primary mechanism is believed to be the inhibition of protein denaturation, particularly in the lens of the eye, which is relevant to its use in cataract treatment.[21][35][36] It also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[16][19]

Part 5: Conclusion and Future Perspectives

From its initial discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the indazole core has proven to be a remarkably versatile and fruitful area of research. The development of a wide array of synthetic methodologies has enabled the exploration of diverse chemical space, leading to the discovery of numerous biologically active compounds. The clinical success of indazole-based drugs in oncology and supportive care underscores the therapeutic potential of this heterocyclic system.

Future research in this field is likely to focus on the development of more selective and potent indazole derivatives targeting novel biological pathways. The application of modern drug discovery technologies, such as structure-based design and combinatorial chemistry, will undoubtedly continue to yield new indazole-based clinical candidates. Furthermore, the exploration of novel synthetic routes that are more efficient, cost-effective, and environmentally friendly will remain a key area of investigation for organic and medicinal chemists. The rich history and demonstrated therapeutic value of indazole-based compounds ensure that this remarkable scaffold will continue to be a source of innovation in drug discovery for years to come.

References

- 1. Indazole Derivatives [bldpharm.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. ias.ac.in [ias.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]

- 14. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. bendazac | medtigo [medtigo.com]

- 17. Lonidamine - Wikipedia [en.wikipedia.org]

- 18. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 19. What is Bendazac used for? [synapse.patsnap.com]

- 20. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Bendazac? [synapse.patsnap.com]

- 22. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Granisetron? [synapse.patsnap.com]

- 24. benchchem.com [benchchem.com]

- 25. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]

- 26. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. selleckchem.com [selleckchem.com]

- 28. benchchem.com [benchchem.com]

- 29. ascopubs.org [ascopubs.org]

- 30. aacrjournals.org [aacrjournals.org]

- 31. researchgate.net [researchgate.net]

- 32. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 33. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. BENDAZAC (PD013783, BYFMCKSPFYVMOU-UHFFFAOYSA-N) [probes-drugs.org]

Methodological & Application

Synthesis of 6-Bromo-1,5-dimethyl-1H-indazole: An Application Note for Advanced Chemical Synthesis

This guide provides a comprehensive, two-step experimental protocol for the synthesis of 6-Bromo-1,5-dimethyl-1H-indazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The procedure is designed for senior application scientists and professionals, with a focus on the underlying chemical principles, safety, and reproducibility.

Introduction

Indazole derivatives are a cornerstone in modern pharmacology, forming the structural basis for a wide range of therapeutic agents. The title compound, this compound, is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. Its specific substitution pattern offers unique opportunities for molecular design and optimization of drug candidates. This protocol outlines a reliable synthetic route, beginning with the formation of a 6-Bromo-5-methyl-1H-indazole intermediate, followed by a regioselective N-methylation to yield the final product.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the indazole core via diazotization and cyclization, followed by the selective methylation of the N1 position of the pyrazole ring.

Caption: Overall workflow for the two-part synthesis of this compound.

Part 1: Synthesis of 6-Bromo-5-methyl-1H-indazole

This initial stage involves the construction of the indazole ring system from a substituted aniline precursor. The chosen starting material is 4-bromo-2,5-dimethylaniline, which contains the necessary substituents for the desired product. The reaction proceeds via a well-established diazotization-cyclization pathway.[1]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |

| 4-Bromo-2,5-dimethylaniline | C₈H₁₀BrN | 200.08 | 20.0 g | ≥98% |

| Chloroform | CHCl₃ | 119.38 | 150 mL | Anhydrous |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 11.2 mL | ≥99% |

| Potassium Acetate | CH₃COOK | 98.14 | 3.1 g | ≥99% |

| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | 31.2 mL | ≥97% |

| Hydrochloric Acid | HCl | 36.46 | ~100 mL | 37% (conc.) |

| Sodium Hydroxide | NaOH | 40.00 | As needed | 50% aq. soln. |

| Heptane | C₇H₁₆ | 100.21 | 200 mL | Reagent grade |

Experimental Protocol

-

Acetylation of the Starting Material : In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-bromo-2,5-dimethylaniline (20.0 g) in anhydrous chloroform (150 mL). Cool the solution to 0-5 °C using an ice bath. Slowly add acetic anhydride (11.2 mL) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the reaction mixture at room temperature for 1 hour. This step protects the amino group and facilitates the subsequent cyclization.

-

Diazotization and Cyclization : To the reaction mixture, add potassium acetate (3.1 g) followed by the dropwise addition of isoamyl nitrite (31.2 mL) over 30 minutes. Heat the mixture to reflux (approximately 65-70 °C) and maintain for 18-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] The isoamyl nitrite acts as the diazotizing agent, forming a diazonium salt which then undergoes intramolecular cyclization.

-

Work-up and Hydrolysis : After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the chloroform. To the resulting residue, add water (100 mL) and concentrated hydrochloric acid (100 mL). Heat the mixture to 50-55 °C and stir for 2-3 hours to effect hydrolysis of the acetyl group.[1]

-

Isolation and Purification : Cool the acidic mixture to 20 °C in an ice bath. Carefully adjust the pH to approximately 11 by the slow addition of a 50% aqueous sodium hydroxide solution, while maintaining a low temperature. A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water. Slurry the crude solid in heptane (200 mL) for 30 minutes, then filter and dry under vacuum to yield 6-Bromo-5-methyl-1H-indazole.[1]

Part 2: N-Methylation of 6-Bromo-5-methyl-1H-indazole

The second part of the synthesis focuses on the selective methylation at the N1 position of the indazole ring. The choice of a strong base and a polar aprotic solvent is crucial for achieving high regioselectivity, favoring the thermodynamically more stable N1-alkylated product.[2][3]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |

| 6-Bromo-5-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | 10.0 g | ≥98% |

| Sodium Hydride | NaH | 24.00 | 2.3 g | 60% disp. in oil |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Anhydrous |

| Methyl Iodide | CH₃I | 141.94 | 3.5 mL | ≥99% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | Reagent grade |

| Saturated NH₄Cl solution | - | - | 100 mL | - |

| Brine | - | - | 100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

| Silica Gel | SiO₂ | 60.08 | As needed | 230-400 mesh |

Experimental Protocol

-

Deprotonation : To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.3 g of 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time. Add anhydrous tetrahydrofuran (THF) (150 mL). Cool the suspension to 0 °C. In a separate flask, dissolve 6-Bromo-5-methyl-1H-indazole (10.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The use of sodium hydride in THF is a robust method for deprotonating the indazole, leading to high N1 selectivity.[3]

-

Methylation : Cool the reaction mixture back to 0 °C. Add methyl iodide (3.5 mL) dropwise. Stir the reaction at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching and Extraction : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL). Wash the organic layer with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the desired product, this compound. Combine the fractions containing the pure product and evaporate the solvent to yield a solid.

Safety Precautions

-

Sodium Hydride (NaH) : A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from moisture.[2]

-

Methyl Iodide (CH₃I) : A toxic and carcinogenic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Isoamyl Nitrite : A flammable and volatile liquid. Avoid inhalation and skin contact.

-

Chloroform : A suspected carcinogen. Use only in a fume hood.

Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing these procedures.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1,5-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-N Bond Formation in Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2] Specifically, 6-aminoindazole derivatives have demonstrated promising bioactivity, making their synthesis a key focus in drug discovery programs.[1] The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3][4] This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over harsher, traditional methods by providing a milder, more general, and functional-group-tolerant approach.[3]

This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of "6-Bromo-1,5-dimethyl-1H-indazole." The protocol is designed to be a reliable starting point for researchers synthesizing libraries of 6-amino-1,5-dimethyl-1H-indazole derivatives for screening and lead optimization.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates. The cycle is generally understood to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging step, especially for less reactive aryl bromides and chlorides.[6]

-

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Experimental Workflow Visualization

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization of catalyst, ligand, base, and temperature may be required for specific, challenging amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst)

-

Phosphine Ligand (e.g., XPhos, RuPhos, or Xantphos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, the base, and this compound.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of the inert gas, add the amine followed by the anhydrous, degassed solvent via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired reaction temperature (typically between 80-110 °C).

-

Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-